REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]2[C:9]([I:12])=[N:10][NH:11][C:4]=2[CH:3]=1.[H-].[K+].[C:15](Cl)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)(O)[O-].[Na+]>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]2[C:9]([I:12])=[N:10][N:11]([C:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)([C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:4]=2[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
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ClC1=CC2=C(C(=N1)C)C(=NN2)I
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.126 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to room temperature
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Type
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STIRRING
|
Details
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stirred for 4 h
|
Duration
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4 h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0-10% DCM/EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(=N1)C)C(=NN2C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |